An In-depth Technical Guide on the Core Mechanism of Action of Dapansutrile (OLT1177), a Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of Dapansutrile (OLT1177), a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (formerly OLT1177) is an orally active, small-molecule inhibitor that selectively targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Dysregulation and persistent activation of the NLRP3 inflammasome are implicated in a wide range of inflammatory and autoimmune diseases, including gout, osteoarthritis, atherosclerosis, and neurodegenerative disorders.[4] Dapansutrile was developed by Olatec Therapeutics to specifically inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[4][5]
Core Mechanism of Action
The primary mechanism of action of dapansutrile is the direct inhibition of the NLRP3 inflammasome.[4] It achieves this by targeting the ATPase activity of the NLRP3 protein, which is a crucial step for the assembly and activation of the inflammasome complex.[4] By inhibiting NLRP3 ATPase, dapansutrile prevents the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[4] This blockade of inflammasome assembly effectively halts the auto-activation of caspase-1.[4] Active caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2][3] Consequently, dapansutrile's inhibition of this pathway leads to a significant reduction in the secretion of IL-1β and IL-18, key mediators of inflammatory responses.[4]
Furthermore, dapansutrile has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[4] Importantly, dapansutrile's inhibitory action is selective for the NLRP3 inflammasome; it does not affect the activity of other inflammasomes like NLRC4 or AIM2, nor does it alter the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[3][4]
Molecular docking and dynamics studies suggest that dapansutrile may also exert its anti-inflammatory effects by acting on multiple targets, including hindering the chemotaxis and activation of inflammatory cells by regulating cytokines and chemokines such as IL-6, TNF, and CXCL8.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of dapansutrile.
Table 1: In Vitro Inhibition Data
| Parameter | Cell Type | Concentration | Percent Inhibition | Reference |
| IL-1β Secretion | Human-derived macrophages | 1 µM | 60% | [4] |
| IL-18 Secretion | Human-derived macrophages | 1 µM | 70% | [4] |
| Pyroptosis | Human-derived macrophages | 10 µM | 25-40% | [4] |
| NLRP3 ATPase Activity | Recombinant human NLRP3 | 1 µM | 60% | [4] |
| LPS-induced IL-1β Release | Monocytes from CAPS patients | Not Specified | 36-84% | [7] |
Table 2: Phase 1 Clinical Trial Pharmacokinetics (Single Oral Dose)
| Dose | N | Cmax (ng/mL) | AUC0-t (h*ng/mL) | Reference |
| 100 mg | 5 | 2,700 | 76,457.07 | [4] |
| 300 mg | 5 | 9,800 | 324,650.71 | [4] |
| 1000 mg | 5 | 32,000 | 918,963.50 | [4] |
Table 3: Phase 2a Gout Flare Trial - Patient-Reported Joint Pain Reduction
| Dose | Day 3 Mean Reduction | Day 7 Mean Reduction | Reference |
| 100 mg/day | 52.4% | 82.1% | [8] |
| 300 mg/day | 68.4% | 84.2% | [8] |
| 1000 mg/day | 55.8% | 68.9% | [8] |
| 2000 mg/day | 57.6% | 83.9% | [8] |
Experimental Protocols
1. In Vitro IL-1β and IL-18 Inhibition Assay in Human Macrophages
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Cell Culture: Human-derived macrophages are cultured in appropriate media.[4]
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Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome.[7]
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Treatment: Cells are treated with varying concentrations of dapansutrile.[7]
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Activation: The NLRP3 inflammasome is then activated with a secondary stimulus, such as ATP.
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Quantification: The levels of secreted IL-1β and IL-18 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[7]
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Data Analysis: The percentage inhibition of cytokine secretion by dapansutrile is calculated relative to vehicle-treated control cells.
2. NLRP3 ATPase Activity Assay
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Reaction Setup: Purified recombinant human NLRP3 protein is incubated with dapansutrile in a reaction buffer at 37°C.[9]
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ATP Addition: Ultra-Pure ATP is added to the mixture to initiate the ATPase reaction, and the incubation continues at 37°C.[9]
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Reaction Termination: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining unreacted ATP.[9]
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Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[9]
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Measurement: The luminescence is measured using a luminometer, and the amount of ADP generated is proportional to the ATPase activity.
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Data Analysis: The inhibitory effect of dapansutrile on NLRP3 ATPase activity is determined by comparing the signal from dapansutrile-treated samples to that of vehicle-treated controls.
Visualizations
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Caption: Mechanism of Action of Dapansutrile.
Caption: In Vitro NLRP3 Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Dapansutrile - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
